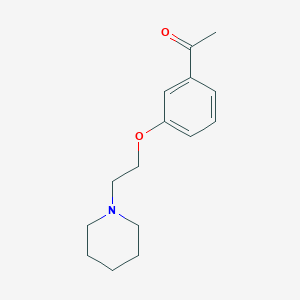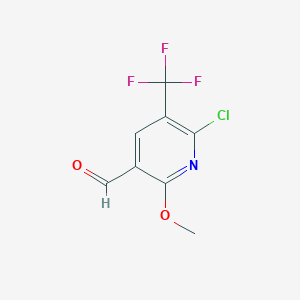
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of nicotinaldehyde, characterized by the presence of chloro, methoxy, and trifluoromethyl groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-(trifluoromethyl)aniline.
Chlorination: The aniline derivative undergoes chlorination to introduce the chloro group at the desired position.
Formylation: The final step involves formylation to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinic acid.
Reduction: 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-(trifluoromethyl)nicotinaldehyde: Similar structure but lacks the methoxy group.
2-Chloro-6-(trifluoromethyl)nicotinaldehyde: Similar structure but with different positioning of the chloro and methoxy groups
Uniqueness
6-Chloro-2-methoxy-5-(trifluoromethyl)nicotinaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
6-chloro-2-methoxy-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7-4(3-14)2-5(6(9)13-7)8(10,11)12/h2-3H,1H3 |
InChI Key |
VGLYWIHEKHLBAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1C=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


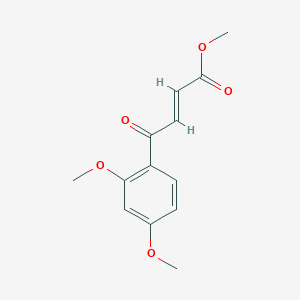
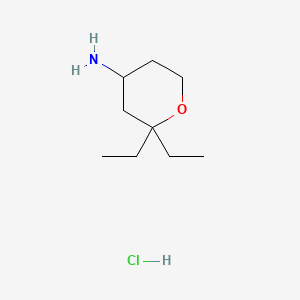

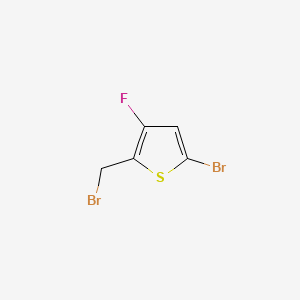
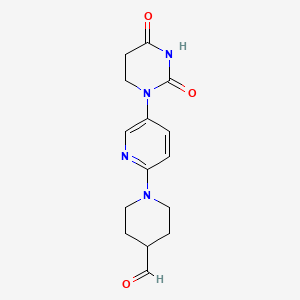
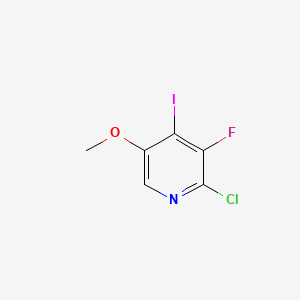
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)

![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)

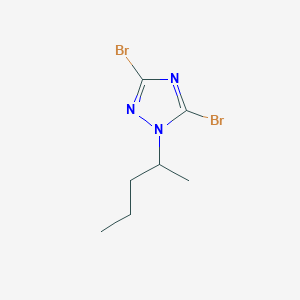
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
